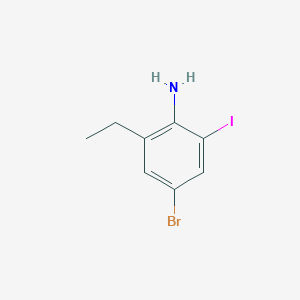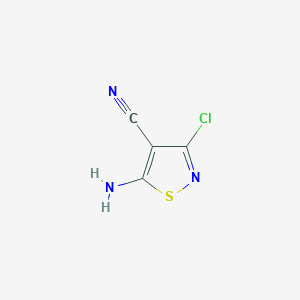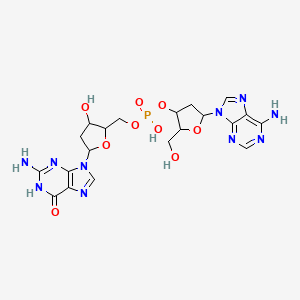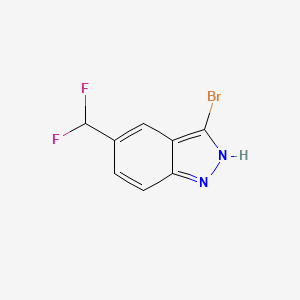![molecular formula C10H11N5O2 B12064731 7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)
7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE: is a synthetic nucleoside analog It is structurally derived from adenosine, a naturally occurring nucleoside, but with modifications that include the removal of hydroxyl groups at the 2’ and 5’ positions and the formation of a cyclo structure between the 8 and 5’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE typically involves multi-step organic synthesis. The starting material is usually adenosine, which undergoes selective deoxygenation at the 2’ and 5’ positions. This is followed by cyclization to form the 8,5’-cyclo structure. The reaction conditions often involve the use of strong acids or bases, protective groups to prevent unwanted reactions, and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing large-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions: 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclo structure or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a range of substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of nucleosides in DNA and RNA synthesis and function.
Medicine: In medicine, 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is explored for its potential therapeutic applications. Its analogs may have antiviral, anticancer, or other pharmacological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and other chemical products.
Wirkmechanismus
The mechanism of action of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE involves its interaction with various molecular targets. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes. The cyclo structure may also affect its binding to enzymes and receptors, leading to unique biological effects. The specific pathways involved depend on the context of its use, such as antiviral or anticancer applications.
Vergleich Mit ähnlichen Verbindungen
Adenosine: The parent compound from which 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is derived.
2’,3’-Dideoxyadenosine: Another nucleoside analog with deoxygenation at different positions.
8,5’-Cycloadenosine: A compound with a similar cyclo structure but without the deoxygenation.
Uniqueness: 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is unique due to its specific deoxygenation pattern and cyclo structure. These modifications confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H11N5O2 |
|---|---|
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol |
InChI |
InChI=1S/C10H11N5O2/c11-9-8-10(13-3-12-9)15-6(14-8)2-5-4(16)1-7(15)17-5/h3-5,7,16H,1-2H2,(H2,11,12,13) |
InChI-Schlüssel |
RZVADNQLAKDQSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2CC3=NC4=C(N=CN=C4N3C1O2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione](/img/structure/B12064666.png)

![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)
![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)

![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)


![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)


